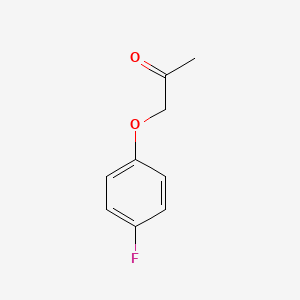

1-(4-Fluorophenoxy)propan-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-fluorophenoxy)propan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-7(11)6-12-9-4-2-8(10)3-5-9/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSUVYRBOKYIZED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)COC1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Strategies

Established Synthetic Routes for 1-(4-Fluorophenoxy)propan-2-one

The creation of this compound is most commonly achieved through nucleophilic substitution reactions, where the phenoxy group is introduced. Other significant methods include the oxidation of corresponding alcohols and specific modifications to the propanone backbone.

Nucleophilic Substitution Reactions in Phenoxypropanone Formation

Nucleophilic substitution is a cornerstone in the synthesis of phenoxypropanones. This can be accomplished through the direct reaction of a fluorophenol with an appropriate electrophile or via the use of epoxide intermediates.

A primary and straightforward method for synthesizing this compound is the reaction of 4-fluorophenol (B42351) with an electrophilic precursor such as chloroacetone. researchgate.net In this bimolecular nucleophilic substitution (SN2) reaction, the phenoxide, generated from 4-fluorophenol by a base, acts as the nucleophile, attacking the carbon atom bearing the chlorine in chloroacetone. The reaction is typically carried out in the presence of a base like potassium carbonate in a polar aprotic solvent such as acetone (B3395972) or dimethylformamide (DMF). The base deprotonates the phenol (B47542) to form the more nucleophilic phenoxide ion, which then displaces the chloride ion from chloroacetone.

A variety of reaction conditions have been explored to optimize the yield and purity of the final product. The choice of solvent, base, and temperature can significantly influence the reaction rate and the prevalence of side reactions.

| Reactants | Base | Solvent | Temperature (°C) | Yield (%) |

| 4-Fluorophenol, Chloroacetone | K₂CO₃ | Acetone | Reflux | High |

| 4-Fluorophenol, Chloroacetone | NaH | DMF | Room Temp | Good |

| 4-Fluorophenol, Bromoacetone | Cs₂CO₃ | Acetonitrile (B52724) | 80 | High |

This table presents typical conditions for the synthesis of this compound via nucleophilic substitution.

An alternative and often highly regioselective route involves the use of epoxide intermediates. nih.govjsynthchem.commdpi.comencyclopedia.pubyoutube.com This two-step process typically begins with the reaction of 4-fluorophenol with epichlorohydrin (B41342) in the presence of a base to form 1-(4-fluorophenoxy)-2,3-epoxypropane (a phenoxymethyl (B101242) oxirane).

The subsequent step involves the ring-opening of this epoxide. jsynthchem.commdpi.comencyclopedia.pubyoutube.com This can be achieved through various methods, including acid- or base-catalyzed hydrolysis, to yield the corresponding diol, 1-(4-fluorophenoxy)propane-1,2-diol. The diol is then oxidized to the desired ketone, this compound. Alternatively, specific reagents can be used to directly convert the epoxide to the ketone, though this is less common. The use of epoxides offers excellent control over the regiochemistry of the final product. nih.govjsynthchem.commdpi.comencyclopedia.pubyoutube.com

Catalytic Approaches for Carbon-Oxygen Bond Formation

Modern synthetic chemistry has seen a rise in the use of metal-catalyzed cross-coupling reactions to form carbon-oxygen (C-O) bonds. rsc.org While traditionally used for creating biaryl ethers, these methods can be adapted for the synthesis of phenoxypropanones. For instance, a palladium or copper-catalyzed coupling of 4-fluorophenol with a suitable propanone-containing substrate could be envisioned. These catalytic methods often proceed under milder conditions and with higher functional group tolerance compared to traditional nucleophilic substitution. rsc.org Research in this area is ongoing, with the aim of developing more efficient and environmentally friendly catalytic systems. nih.gov

Oxidation of Corresponding Propanol Derivatives

The oxidation of the secondary alcohol, 1-(4-fluorophenoxy)propan-2-ol (B13847203), provides a direct route to this compound. researchgate.net This precursor alcohol can be synthesized by the reaction of 4-fluorophenol with propylene (B89431) oxide. A variety of oxidizing agents can be employed for this transformation, with the choice often depending on the scale of the reaction and the desired selectivity.

Common oxidizing agents include:

Chromium-based reagents: such as pyridinium (B92312) chlorochromate (PCC) or Jones reagent (CrO₃ in sulfuric acid and acetone). These are highly effective but are also toxic and generate hazardous waste.

Swern oxidation: using dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by a hindered base like triethylamine. This method is known for its mild conditions.

Dess-Martin periodinane (DMP): a hypervalent iodine reagent that offers a mild and selective oxidation of primary and secondary alcohols.

| Oxidizing Agent | Solvent | Temperature (°C) |

| Pyridinium Chlorochromate (PCC) | Dichloromethane | Room Temp |

| Jones Reagent | Acetone | 0 to Room Temp |

| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | Dichloromethane | -78 to Room Temp |

| Dess-Martin Periodinane (DMP) | Dichloromethane | Room Temp |

This table shows common oxidizing agents for the conversion of 1-(4-fluorophenoxy)propan-2-ol to this compound.

Halogenation and Related Modifications at the Propanone Backbone

Modifications to the propanone backbone of a pre-existing molecule can also be a viable synthetic strategy. mdpi.comencyclopedia.pub For example, the halogenation of a suitable phenoxypropanone precursor could be employed. libretexts.orgrsc.org While less direct for the synthesis of the title compound itself, this approach is crucial for creating derivatives. For instance, starting with a phenoxypropanone, halogenation at the C1 or C3 position could be achieved using reagents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂). Subsequent reactions could then be used to introduce the desired functionality. This approach highlights the versatility of the propanone structure for further chemical transformations.

Synthesis of Structurally Modified Derivatives and Analogs

The structural framework of this compound offers multiple sites for chemical modification, including the aromatic ring, the carbonyl group, and the adjacent alkyl chain. These modifications enable the synthesis of a broad library of analogs with tailored properties.

Introduction of Substituents on the Fluorophenyl Moiety

While the core structure is based on a 4-fluorophenyl group, the introduction of additional substituents onto this aromatic ring is a key strategy for creating derivatives. Standard electrophilic aromatic substitution reactions can be employed, although the directing effects of the existing fluorine and phenoxy ether groups must be considered. The fluorine atom is an ortho-, para-directing deactivator, while the phenoxy group is an ortho-, para-directing activator. These competing influences dictate the regioselectivity of substitution reactions.

Furthermore, dynamic kinetic resolution processes have been successfully applied to challenging substrates, such as racemic alcohols bearing complex substituted phenyl rings like (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol, highlighting the feasibility of working with more heavily substituted fluorophenyl moieties mdpi.com. These methodologies suggest that derivatives of this compound with additional halogens, nitro groups, or alkyl groups on the phenyl ring can be synthesized to explore structure-activity relationships.

Transformations of the Carbonyl Group and Alkyl Chain

The carbonyl group and the adjacent methyl group are primary sites for functionalization, allowing for the conversion of the ketone into a wide array of other functional groups, including alcohols, oximes, and amines.

The reduction of the ketone functionality in this compound yields the corresponding secondary alcohol, 1-(4-fluorophenoxy)propan-2-ol. This transformation is a fundamental step that introduces a chiral center into the molecule. The reaction is typically achieved using standard reducing agents. libretexts.org Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose due to its selectivity and mild reaction conditions, often carried out in alcoholic solvents like methanol (B129727) or ethanol. chemguide.co.uk For more robust reductions, lithium aluminum hydride (LiAlH₄) can be used, although it requires anhydrous conditions as it reacts violently with protic solvents like water and alcohols. libretexts.orgchemguide.co.uk

Table 1: Reduction of this compound

| Starting Material | Reagent | Product | Alcohol Type |

| This compound | Sodium Borohydride (NaBH₄) | 1-(4-Fluorophenoxy)propan-2-ol | Secondary |

| This compound | Lithium Aluminum Hydride (LiAlH₄) | 1-(4-Fluorophenoxy)propan-2-ol | Secondary |

The carbonyl group serves as an electrophilic center for condensation and amination reactions, leading to the formation of oxime and amine derivatives, respectively.

Oxime Formation: Oximes are synthesized by reacting an aldehyde or ketone with hydroxylamine (B1172632). researchgate.netscribd.com The reaction of this compound with hydroxylamine hydrochloride in the presence of a base yields this compound oxime. arpgweb.com This reaction proceeds via nucleophilic addition of the hydroxylamine to the carbonyl carbon, followed by dehydration to form the C=NOH group. scribd.com Oximes are versatile intermediates in organic synthesis and can exist as geometric isomers. scribd.com

Amine Synthesis: The corresponding primary amine, 1-(4-fluorophenoxy)propan-2-amine, can be synthesized from the ketone via reductive amination. sigmaaldrich.comamericanelements.com This process typically involves the reaction of the ketone with ammonia (B1221849) to form an intermediate imine, which is then reduced in situ to the amine. Catalytic hydrogenation over a metal catalyst, such as ruthenium on alumina (B75360) (Ru/Al₂O₃), in the presence of hydrogen gas is an effective method for this transformation. rsc.org The resulting amine, like the alcohol, contains a chiral center.

Table 2: Carbonyl Group Transformations

| Starting Material | Reagent(s) | Product | Product Class |

| This compound | Hydroxylamine Hydrochloride (NH₂OH·HCl), Base | This compound oxime | Oxime |

| This compound | Ammonia (NH₃), H₂, Ru/Al₂O₃ catalyst | 1-(4-Fluorophenoxy)propan-2-amine | Primary Amine |

Regioselective and Stereoselective Synthesis Techniques

Controlling the regioselectivity and stereoselectivity during synthesis is crucial for preparing specific isomers of phenoxypropanone derivatives, particularly when multiple reaction sites are available or when chiral centers are formed.

Regioselectivity becomes important when reactions can yield constitutional isomers. For instance, the synthesis of hydroxyalkyl oximes by reacting a ketoxime with an olefin oxide like propylene oxide can result in a mixture of two regioisomers. google.com Research has shown that under specific conditions, a high regioselectivity can be achieved, with the major product being the O-(2-hydroxypropyl) derivative over the O-(2-hydroxy-1-methylethyl) derivative. google.com Similarly, highly regioselective methods have been developed for synthesizing fluorohydrins from allylsilanes and 4-fluoro-1,5-disubstituted-1,2,3-triazoles. nih.govrsc.org These principles can be applied to the synthesis of analogs of this compound to direct the reaction to the desired molecular position.

Enantioselective Synthesis of Chiral Phenoxypropanone Compounds

Since the reduction of this compound or its conversion to an amine creates a chiral center, the development of enantioselective methods to access single enantiomers is of significant interest. Several advanced strategies are available for this purpose.

Asymmetric Hydrogenation: One direct approach is the asymmetric hydrogenation of the prochiral ketone, this compound, to the chiral alcohol. This can be achieved using transition metal catalysts complexed with chiral ligands. rsc.org Catalytic systems based on ruthenium, rhodium, or iridium have been successfully employed for the highly enantioselective hydrogenation of various unsaturated compounds, including ketones, to produce chiral alcohols and their derivatives. rsc.org

Dynamic Kinetic Resolution (DKR): An alternative and powerful method is the dynamic kinetic resolution of the racemic alcohol, 1-(4-fluorophenoxy)propan-2-ol. This technique combines the enantioselective acylation of one alcohol enantiomer, catalyzed by a lipase (B570770) (such as Novozym® 435), with the simultaneous in-situ racemization of the other, slower-reacting enantiomer. mdpi.com The racemization is typically catalyzed by a metal complex, for example, based on ruthenium or vanadium. mdpi.com This process allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the corresponding ester, which can then be hydrolyzed to the desired enantiopure alcohol.

Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules. researchgate.net Chiral phosphoric acids, for example, have been used to catalyze reactions with high enantioselectivity, offering a metal-free alternative for creating chiral frameworks. researchgate.netresearchgate.net Such catalysts could potentially be applied to the enantioselective reduction or functionalization of phenoxypropanone systems.

Table 3: Strategies for Enantioselective Synthesis

| Strategy | Description | Target Molecule | Key Components |

| Asymmetric Hydrogenation | Direct reduction of the prochiral ketone to a single enantiomer of the alcohol. rsc.org | Chiral 1-(4-Fluorophenoxy)propan-2-ol | Chiral transition metal catalyst (e.g., Ru, Rh-based) |

| Dynamic Kinetic Resolution (DKR) | Combination of enzyme-catalyzed resolution and metal-catalyzed racemization of a racemic alcohol. mdpi.com | Enantiopure ester of 1-(4-Fluorophenoxy)propan-2-ol | Lipase (e.g., Novozym® 435) and a racemization catalyst (e.g., Ru or V complex) |

| Asymmetric Organocatalysis | Use of small chiral organic molecules to catalyze enantioselective transformations. researchgate.net | Chiral derivatives | Chiral organocatalyst (e.g., Chiral Phosphoric Acid) |

Industrial and Scalable Synthesis Approaches

The industrial production of this compound, a key intermediate in various chemical sectors, necessitates synthetic routes that are not only efficient and high-yielding but also economically viable and scalable. The primary method for synthesizing aryl ethers, such as phenoxypropanones, is the Williamson ether synthesis. This reaction typically involves the coupling of a phenoxide salt with an alkyl halide. In the context of this compound, the synthesis involves the reaction of 4-fluorophenol with a halopropanone, such as chloro- or bromoacetone.

For large-scale manufacturing, the choice of reagents, catalysts, and reaction conditions is critical. Key considerations include the cost and availability of starting materials, reaction kinetics, product purity, and ease of workup and purification. Industrial approaches often employ robust and cost-effective bases like sodium hydroxide (B78521) or potassium carbonate to generate the 4-fluorophenoxide in situ. To enhance reaction rates and efficiency, especially in biphasic systems, phase-transfer catalysts (PTCs) are frequently utilized.

Process Optimization and Green Chemistry Principles in Phenoxypropanone Production

Modern chemical manufacturing places a strong emphasis on sustainability, guiding process optimization through the lens of green chemistry. The goal is to design chemical processes that reduce or eliminate the use and generation of hazardous substances. oboloo.comwjarr.com This approach not only minimizes environmental impact but also often leads to increased efficiency and cost savings. oboloo.com For the synthesis of phenoxypropanones, these principles are applied to various aspects of the production process.

Solvent Selection and Reduction: A significant source of waste in the chemical industry comes from solvent use. patheon.com Traditional syntheses may employ volatile and toxic organic solvents. Green chemistry encourages the use of safer, more environmentally benign solvents like water, supercritical fluids, or ionic liquids, where feasible. wjarr.com Furthermore, process optimization aims to reduce the total volume of solvent required or to implement solvent recycling systems, which can be designed and validated through thermodynamic modeling and simulations. patheon.com

Catalysis: The use of catalysts is preferred over stoichiometric reagents. In phenoxypropanone synthesis, phase-transfer catalysts are a prime example of a green chemistry approach. PTCs facilitate the reaction between the aqueous phase (containing the phenoxide) and the organic phase (containing the haloketone), eliminating the need for anhydrous conditions and potentially hazardous solvents. This enhances reaction rates and allows for milder reaction conditions, saving energy.

The table below illustrates a comparison between a conventional and a green-optimized approach for the synthesis of phenoxypropanones.

| Parameter | Conventional Approach | Green Chemistry Approach |

|---|---|---|

| Base | Strong bases like sodium hydride (NaH) | Weaker, less hazardous bases like potassium carbonate (K2CO3) |

| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) | Greener solvents (e.g., water, ethanol) or solvent-free conditions |

| Catalyst | No catalyst, requiring harsher conditions | Phase-Transfer Catalyst (PTC) to facilitate reaction under mild conditions |

| Energy Input | Higher temperatures often required | Lower energy consumption due to catalysis and optimized conditions |

| Waste Profile | Significant solvent and salt waste | Reduced waste, recyclable solvents, and more benign by-products |

By embedding these green principles early in the development of manufacturing processes, the pharmaceutical and chemical industries can create more sustainable, cost-effective, and safer production routes for important compounds like this compound. patheon.com

Chemical Reactivity and Mechanistic Investigations

Fundamental Reaction Pathways of the Propanone Functional Group

The ketone functional group in 1-(4-fluorophenoxy)propan-2-one is a primary site of reactivity, undergoing characteristic reactions such as nucleophilic additions and alpha-halogenation.

Nucleophilic Addition Reactions at the Carbonyl Center

The carbonyl carbon of the propanone moiety is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. masterorganicchemistry.com This fundamental reaction, known as nucleophilic addition, results in the transformation of the sp² hybridized carbonyl carbon to an sp³ hybridized carbon, with a corresponding change in geometry from trigonal planar to tetrahedral. masterorganicchemistry.com

The reaction can proceed via two main pathways depending on the nature of the nucleophile:

Irreversible Addition: Strong nucleophiles, such as those found in Grignard reagents and metal hydrides, add to the carbonyl group irreversibly. masterorganicchemistry.comyoutube.com

Reversible Addition: Weaker nucleophiles, including alcohols, water, and cyanide ions, undergo reversible addition to the carbonyl center. masterorganicchemistry.com

The rate of these nucleophilic addition reactions is influenced by both electronic and steric factors. Electron-withdrawing groups adjacent to the carbonyl group enhance its reactivity, while bulky substituents can hinder the approach of the nucleophile. masterorganicchemistry.com

In the context of α,β-unsaturated carbonyl compounds, nucleophiles can add either directly to the carbonyl carbon (1,2-addition) or to the β-carbon (1,4-conjugate addition). wikipedia.orglibretexts.orgyoutube.com The regioselectivity of this reaction is influenced by factors such as the nature of the nucleophile, the substrate, and the reaction conditions. youtube.com

Alpha-Halogenation Reactions

The presence of α-hydrogens (hydrogens on the carbon adjacent to the carbonyl group) in this compound allows for alpha-halogenation reactions. libretexts.orglibretexts.org This reaction can be catalyzed by either acid or base, proceeding through different mechanisms. pressbooks.pubyoutube.com

Acid-Catalyzed Halogenation:

Under acidic conditions, the reaction typically results in the substitution of a single α-hydrogen with a halogen (Cl, Br, or I). pressbooks.pubyoutube.com The mechanism involves the initial protonation of the carbonyl oxygen, followed by the formation of an enol intermediate. libretexts.orgyoutube.com This enol, being nucleophilic, then attacks the halogen molecule. libretexts.org Kinetic studies have shown that the rate-determining step is the formation of the enol, and the reaction rate is independent of the halogen concentration. libretexts.org The introduction of one halogen atom deactivates the carbonyl group towards further protonation due to the electron-withdrawing inductive effect, thus preventing further halogenation. pressbooks.pub

Base-Promoted Halogenation:

In the presence of a base, the reaction proceeds via the formation of an enolate ion. pressbooks.pub This enolate then acts as a nucleophile and attacks the halogen. Unlike the acid-catalyzed reaction, base-promoted halogenation is difficult to stop at monosubstitution. The introduction of a halogen atom increases the acidity of the remaining α-hydrogens, making subsequent deprotonations and halogenations more rapid. libretexts.orgpressbooks.pub This often leads to polyhalogenated products. pressbooks.pub A notable application of this reactivity is the haloform reaction, which occurs with methyl ketones in the presence of excess base and halogen, leading to the formation of a carboxylate and a haloform. libretexts.orgpressbooks.pub

Reactivity of the Phenoxy and Fluorophenyl Moieties

The phenoxy and fluorophenyl portions of the molecule also exhibit distinct reactivity, primarily involving the aromatic ring and the ether linkage.

Aromatic Substitution Reactions on the Fluorophenyl Ring

The fluorophenyl ring can undergo electrophilic aromatic substitution (EAS), a class of reactions where an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com The fluorine atom, being an electron-withdrawing group, deactivates the ring towards electrophilic attack and directs incoming electrophiles to the ortho and para positions.

Conversely, the electron-withdrawing nature of the fluorine atom makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com In this type of reaction, a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of a leaving group, in this case, the fluoride (B91410) ion. The rate of SNAr reactions is significantly increased by the presence of strong electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com

Cleavage and Rearrangement Pathways of the Ether Linkage

The ether linkage in this compound can be cleaved under specific reaction conditions. This typically requires strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), which can protonate the ether oxygen, making the adjacent carbon atoms susceptible to nucleophilic attack by the halide ion.

Rearrangement reactions of the phenoxy group are also possible. For instance, the Fries rearrangement can occur under acidic conditions, involving the migration of the acyl group from the oxygen atom to the aromatic ring, yielding a hydroxyaryl ketone. Another potential rearrangement is the Claisen rearrangement, which is more common for allyl aryl ethers.

Role as a Synthetic Intermediate in Organic Transformations

This compound and its derivatives serve as valuable intermediates in the synthesis of more complex molecules. The activated ketone group of the propan-2-one structure is a key pharmacophoric element in certain enzyme inhibitors. nih.gov For example, derivatives containing this moiety have been investigated as inhibitors of cytosolic phospholipase A2α (cPLA2α) and fatty acid amide hydrolase (FAAH), enzymes involved in inflammatory processes and pain. nih.gov The ketone group can form covalent bonds with the serine residue in the active site of these serine hydrolases. nih.gov

Precursor in Heterocyclic Compound Synthesis

The chemical structure of this compound, featuring a reactive ketone carbonyl group and an activated methylene (B1212753) group, positions it as a versatile precursor for the synthesis of a variety of heterocyclic compounds. The reactivity of the ketone allows it to participate in numerous condensation and cyclization reactions, which are fundamental to the construction of heterocyclic rings. While specific literature detailing the use of this compound in all major named reactions for heterocycle synthesis is not extensively documented, its potential can be inferred from the well-established reactivity of ketones in these transformations.

One of the most prominent applications of ketones in heterocyclic synthesis is the Hantzsch thiazole (B1198619) synthesis . This reaction typically involves the condensation of an α-haloketone with a thioamide to yield a thiazole ring. nih.gov Although this compound is not an α-haloketone itself, it can be readily halogenated at the C1 position to generate the necessary precursor. The resulting α-halo derivative would then react with a thioamide, where the sulfur atom acts as a nucleophile attacking the carbon bearing the halogen, and the nitrogen atom attacks the carbonyl carbon, leading to cyclization and subsequent dehydration to form the thiazole ring.

Another significant reaction where ketones are key starting materials is the Biginelli reaction , a one-pot multicomponent reaction that produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). nih.govnih.govmdpi.com In this reaction, a β-ketoester, an aldehyde, and urea (B33335) or thiourea (B124793) are condensed together. While this compound is a ketone rather than a β-ketoester, modifications of the Biginelli reaction exist that can accommodate simple ketones, or the compound could be functionalized to a β-ketoester. The ketone functionality is crucial as it provides one of the carbonyl carbons for the cyclization with urea. nih.gov

Furthermore, the Gewald reaction offers a pathway to highly substituted 2-aminothiophenes, starting from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.orgarkat-usa.orgorganic-chemistry.orgmdpi.com The ketone, in this case this compound, would undergo a Knoevenagel condensation with the α-cyanoester, followed by the addition of sulfur and subsequent cyclization to form the thiophene (B33073) ring. wikipedia.org

The potential of this compound to participate in these and other heterocyclic syntheses is summarized in the table below, outlining the general reaction type, the necessary coreactants, and the resulting heterocyclic core.

| Reaction Type | Coreactant(s) | Resulting Heterocycle | Plausible Role of this compound |

| Hantzsch Thiazole Synthesis | Thioamide, Halogenating agent | Thiazole | Serves as the ketone backbone, which is first halogenated at the α-position. |

| Biginelli Reaction | Aldehyde, Urea/Thiourea | Dihydropyrimidinone | Acts as the ketone component in the three-component condensation. |

| Gewald Aminothiophene Synthesis | α-Cyanoester, Elemental Sulfur, Base | 2-Aminothiophene | Provides the ketone for the initial Knoevenagel condensation. |

| Paal-Knorr Synthesis | Primary Amine/Ammonia (B1221849) | Pyrrole | After conversion to a 1,4-dicarbonyl compound, it can undergo condensation. nih.govnih.gov |

Building Block for Complex Molecular Architectures

The concept of using well-defined molecular building blocks is a cornerstone of modern organic synthesis, enabling the efficient construction of complex molecular architectures. researchgate.net this compound is a prime example of such a building block, offering a combination of a stable, functionalized aromatic moiety and a reactive ketone group. This dual functionality allows for its incorporation into larger molecules through a variety of synthetic transformations. The presence of the 4-fluorophenoxy group is particularly significant, as fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.

The ketone functional group is a versatile handle for a wide array of chemical reactions. It can be transformed into numerous other functional groups, thereby allowing for the stepwise and controlled assembly of more intricate structures. For instance, the reduction of the ketone to a secondary alcohol provides a site for esterification or etherification. Reductive amination can convert the ketone into an amine, such as the corresponding 1-(4-fluorophenoxy)propan-2-amine, which can then be used in amide bond formation or further alkylation reactions. americanelements.com The existence of this amine derivative as a commercially available product underscores the utility of the parent ketone as a precursor. americanelements.com

The methylene group adjacent to the carbonyl is also activated, allowing for enolate formation and subsequent alkylation or condensation reactions to form new carbon-carbon bonds. This reactivity is fundamental for extending the carbon skeleton and introducing additional complexity.

The following table details some of the key transformations that this compound can undergo, highlighting its role as a versatile building block in the synthesis of more complex molecules.

| Transformation | Reagent(s) | Resulting Functional Group | Application in Complex Synthesis |

| Reduction | NaBH₄, LiAlH₄ | Secondary Alcohol | Introduction of a hydroxyl group for further functionalization (e.g., ester, ether formation). |

| Reductive Amination | NH₃/H₂, NaBH₃CN | Primary Amine | Formation of an amine for amide coupling, sulfonamide synthesis, or N-alkylation. |

| Grignard Reaction | R-MgBr | Tertiary Alcohol | Carbon-carbon bond formation and introduction of a new substituent (R). |

| Wittig Reaction | Ph₃P=CHR | Alkene | Conversion of the carbonyl to a carbon-carbon double bond. |

| Aldol Condensation | Aldehyde/Ketone, Base/Acid | α,β-Unsaturated Ketone | Carbon-carbon bond formation and creation of a new functionalized moiety. |

Through these and other transformations, this compound can be strategically integrated into the synthesis of larger, multifunctional molecules, including potential pharmaceutical candidates and advanced materials. Its structure provides a robust scaffold that can be elaborated upon in a controlled and predictable manner.

Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods are used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. This is achieved by optimizing the molecular structure to find the minimum energy conformation.

For 1-(4-Fluorophenoxy)propan-2-one, DFT calculations, likely using a functional such as B3LYP and a basis set like 6-311++G(d,p), would be employed to predict bond lengths, bond angles, and dihedral angles. nih.gov These calculations would reveal the preferred orientation of the 4-fluorophenoxy group relative to the propan-2-one moiety. The resulting optimized geometry is crucial for subsequent calculations of other properties.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C=O | ~1.21 Å |

| C-O (ether) | ~1.37 Å | |

| C-F | ~1.35 Å | |

| Bond Angle | O=C-C | ~122° |

| C-O-C (ether) | ~118° | |

| Dihedral Angle | C-C-O-C | ~178° (transoid) |

Note: This table is illustrative and represents typical values that would be obtained from DFT calculations. Actual values would require a specific computational study.

Ab initio methods, which are based on first principles without the use of empirical parameters, provide a highly accurate description of a molecule's electronic structure. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can be used to refine the understanding of electron distribution and bonding.

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT or ab initio calculations, can elucidate the nature of bonding and non-bonding interactions within this compound. researchgate.net This analysis would quantify the delocalization of electron density, such as the interaction between the lone pairs on the ether oxygen and the π-system of the benzene (B151609) ring, or hyperconjugative interactions involving the methyl group. Such studies provide insights into the electronic factors governing the molecule's stability and reactivity. researchgate.net

Spectroscopic Property Prediction and Validation

Computational methods are invaluable for predicting and interpreting spectroscopic data. These predictions can aid in the identification and characterization of the compound.

The prediction of NMR and IR spectra is a routine application of computational chemistry. thermofisher.com IR vibrational frequencies can be calculated from the second derivatives of the energy with respect to atomic displacements. These calculated frequencies and their corresponding intensities can be compared with experimental FT-IR spectra to assign specific vibrational modes to functional groups, such as the C=O stretch of the ketone, the C-O-C stretch of the ether, and the C-F stretch of the fluorophenyl group. nih.gov It is common practice to apply a scaling factor to the calculated frequencies to better match experimental data due to approximations in the theoretical models. nih.gov

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov These calculations provide theoretical chemical shifts for each nucleus in the molecule, which can be correlated with experimental spectra to confirm the molecular structure.

Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopy | Feature | Predicted Value |

|---|---|---|

| IR | C=O Stretch | ~1730 cm⁻¹ |

| IR | C-O-C Stretch | ~1240 cm⁻¹ |

| ¹³C NMR | C=O Carbon | ~205 ppm |

| ¹H NMR | CH₃ Protons | ~2.2 ppm |

Note: This table is for illustrative purposes. The predicted values are typical for the functional groups listed and would need to be calculated specifically for the molecule.

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.gov For this compound, TD-DFT calculations would identify the energies of electronic transitions, primarily π → π* and n → π* transitions associated with the aromatic ring and the carbonyl group. These calculations yield the maximum absorption wavelengths (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

While fluorescence is less commonly predicted as it involves excited state geometries, computational methods can also be used to investigate the potential for fluorescence by optimizing the geometry of the first excited state and calculating the energy of the transition back to the ground state.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the pathways of chemical reactions, providing insights that are often difficult to obtain experimentally. patonlab.com For this compound, computational studies could be used to explore various potential reactions, such as its synthesis, decomposition, or reactions with other chemical species. researchgate.net

By mapping the potential energy surface of a reaction, computational chemists can identify transition states, which are the high-energy structures that connect reactants to products. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. researchgate.net These methods can be used to explore, for example, the mechanism of nucleophilic attack at the carbonyl carbon or reactions involving the aromatic ring. Such studies are crucial for understanding the chemical behavior of the compound and for designing new synthetic routes or predicting its stability under various conditions. researchgate.netnih.gov

Table 3: List of Compound Names

| Compound Name |

|---|

| This compound |

| 1-(4-Fluorophenoxy)propan-2-amine |

| 1-[4-(Trifluoromethyl)phenyl]propan-2-one |

| 2-((1-(4-Phenoxyphenoxy)propan-2-yl)oxy)pyridine |

| 1-(3,4-dimethoxyphenyl)-3-(4-flurophenyl)-propan-1-one |

| 1,2-bis(2,4,6-tribromophenoxy)ethane |

| 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol |

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular dynamics (MD) simulations offer a way to observe the motion of atoms in a molecule over time, providing a detailed picture of its conformational landscape and its interactions with the surrounding environment, such as a solvent. researchgate.net For a flexible molecule like this compound, with several rotatable bonds, MD simulations can reveal the preferred three-dimensional structures and the energy barriers between different conformations.

A typical MD simulation would involve placing the molecule in a box of solvent molecules (e.g., water) and then solving Newton's equations of motion for every atom in the system. nih.gov This allows for the exploration of the potential energy surface of the molecule and the identification of low-energy, stable conformations. The results can indicate how the molecule might fold and orient itself in a biological environment.

Solvent effects are critical to a molecule's behavior. The interactions between the solute (this compound) and the solvent can influence its conformation and reactivity. MD simulations can explicitly model these interactions, showing, for example, how water molecules might form hydrogen bonds with the carbonyl oxygen of the propanone group.

Table 2: Potential Insights from Molecular Dynamics Simulations of this compound

| Studied Property | Information Gained |

| Conformational Preferences | Identification of the most stable rotamers around the ether linkage and the propanone side chain. |

| Solvent Shell Structure | Distribution and orientation of water molecules around the solute, particularly near polar groups. |

| Hydrogen Bonding Dynamics | The formation and breaking of hydrogen bonds between the carbonyl oxygen and water molecules. |

| Flexibility and Dynamics | Root-mean-square fluctuation (RMSF) of different parts of the molecule, indicating their relative rigidity or flexibility. |

This table outlines the potential outcomes of an MD simulation and is for illustrative purposes.

Structure-Reactivity Relationship (SAR) Studies through Computational Approaches

Structure-activity relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. nih.gov Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, are invaluable in this field. nih.gov For compounds like this compound, which are analogs of pharmacologically active molecules like propafenone (B51707), QSAR studies can predict their potential biological effects. ceon.rsnih.gov

In a typical computational SAR study, a series of related compounds is analyzed. researchgate.net For each compound, a set of molecular descriptors is calculated. These can include electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). nih.gov These descriptors are then used to build a mathematical model that correlates them with the observed biological activity.

For instance, studies on propafenone analogs as inhibitors of P-glycoprotein, a protein involved in multidrug resistance in cancer, have highlighted the importance of lipophilicity and hydrogen bond acceptor strength for their activity. nih.gov Molecular docking simulations, another key computational tool in SAR, can provide a visual and energetic model of how these molecules bind to their target protein. nih.gov These simulations can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that are crucial for binding affinity.

Table 3: Key Structural Features and Their Potential Impact on Activity for Propafenone-like Compounds

| Structural Feature | Potential Role in Activity | Relevant Descriptors in QSAR |

| Aromatic Rings | Hydrophobic interactions with the target protein. | LogP, Molecular Surface Area |

| Ether Oxygen | Hydrogen bond acceptor. | Number of H-bond acceptors |

| Carbonyl Group | Hydrogen bond acceptor, polar interaction site. | Dipole moment, Partial charge on oxygen |

| Fluorine Atom | Modulates electronic properties and lipophilicity. | Hammett constant (σ), logP |

The insights from such computational SAR studies can guide the design of new, more potent, and selective analogs of this compound for various therapeutic applications.

Advanced Analytical Methodologies for Comprehensive Characterization

Spectroscopic Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules like 1-(4-Fluorophenoxy)propan-2-one. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals corresponding to the three unique proton environments in the molecule: the methyl protons (CH ₃), the methylene (B1212753) protons (OCH ₂), and the aromatic protons on the fluorophenyl ring.

The methyl protons are anticipated to appear as a singlet at approximately 2.2 ppm due to the influence of the adjacent carbonyl group.

The methylene protons adjacent to the ether oxygen and the ketone are expected to produce a singlet around 4.6 ppm.

The aromatic protons will exhibit a more complex pattern due to fluorine-hydrogen coupling. They typically appear as two multiplets in the region of 6.9-7.1 ppm. The para-substitution pattern on the benzene (B151609) ring simplifies this region into a characteristic AA'BB' system.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. libretexts.org For this compound, seven distinct signals are predicted. The carbonyl carbon is the most deshielded, appearing significantly downfield. libretexts.org The presence of the electronegative fluorine atom will cause splitting of the aromatic carbon signals (C-F coupling).

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed for unambiguous assignment of all proton and carbon signals. bas.bguff.br A COSY spectrum would confirm couplings between adjacent protons, while HSQC correlates directly bonded carbon and proton atoms. bas.bg The HMBC spectrum is crucial for identifying longer-range (2-3 bond) C-H correlations, which helps to piece together the molecular fragments, such as connecting the methylene protons to the carbonyl carbon and the aromatic ring. bas.bg

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Data is predicted based on analysis of structurally similar compounds such as 4'-Fluoropropiophenone and general NMR principles. chemicalbook.comdocbrown.inforesearchgate.net

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| -CH₃ (C3) | ~2.2 | Singlet (s) | ~27 |

| C=O (C2) | - | - | ~206 |

| -OCH₂- (C1) | ~4.6 | Singlet (s) | ~73 |

| Aromatic C-H (ortho to O) | ~6.9-7.0 | Multiplet (m) | ~116 (d, JCF ≈ 8 Hz) |

| Aromatic C-H (ortho to F) | ~116 (d, JCF ≈ 23 Hz) | ||

| Aromatic C-O (quaternary) | - | - | ~154 (d, JCF ≈ 2 Hz) |

| Aromatic C-F (quaternary) | - | - | ~158 (d, JCF ≈ 240 Hz) |

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the vibration of its bonds.

The key expected vibrational frequencies are:

C=O Stretch: A strong, sharp absorption band is expected in the region of 1715-1725 cm⁻¹ for the ketone carbonyl group. This is one of the most prominent peaks in the IR spectrum.

C-O-C Stretch: The aryl-alkyl ether linkage should produce two characteristic stretching bands, an asymmetric stretch around 1240-1260 cm⁻¹ and a symmetric stretch around 1020-1050 cm⁻¹.

Aromatic C=C Stretch: Medium to weak absorptions from the stretching of the carbon-carbon double bonds within the benzene ring are expected in the 1450-1600 cm⁻¹ region.

Aromatic C-H Stretch: These signals appear above 3000 cm⁻¹.

C-F Stretch: A strong absorption due to the carbon-fluorine bond stretch is anticipated in the 1150-1250 cm⁻¹ range, which may overlap with the ether stretch.

Raman spectroscopy provides complementary information, particularly for the symmetric vibrations and the C=C bonds of the aromatic ring.

Table 2: Characteristic Infrared Absorption Frequencies for this compound Data is based on established correlation tables and spectra of related compounds like 1-(2,4-difluorophenyl)-1-propanone. nist.gov

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Ketone (C=O) | Stretch | 1715 - 1725 | Strong, Sharp |

| Aryl-Alkyl Ether (C-O-C) | Asymmetric Stretch | 1240 - 1260 | Strong |

| Aromatic Ring (C=C) | In-plane Stretch | 1450 - 1600 | Medium to Weak |

| Aromatic C-F | Stretch | 1150 - 1250 | Strong |

| Aromatic C-H | Out-of-plane Bend | 810 - 850 | Strong (para-substitution) |

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, the molecular formula is C₉H₉FO₂. synquestlabs.com

The calculated exact mass of the molecular ion [M]⁺ is 168.0581 g/mol . HRMS analysis can measure this mass to within a few parts per million (ppm), which provides unambiguous confirmation of the molecular formula.

In addition to molecular formula confirmation, tandem mass spectrometry (MS/MS) reveals the compound's fragmentation pattern, offering further structural evidence. Key predicted fragmentation pathways for this compound include:

Alpha-cleavage: Loss of the acetyl radical (•CH₃CO) to form a resonance-stabilized cation.

McLafferty Rearrangement: Not possible for this structure due to the lack of a gamma-hydrogen.

Cleavage of the ether bond: Fragmentation can occur on either side of the ether oxygen, leading to ions corresponding to the 4-fluorophenoxy radical or the acetonyl radical. A prominent fragment would be the 4-fluorophenoxy cation at m/z 111.

Table 3: Predicted HRMS Fragments for this compound Fragmentation data is predicted based on the structure and known behavior of phenyl ketones and ethers in a mass spectrometer. nist.govnist.gov

| Predicted Fragment Ion (m/z) | Proposed Formula | Proposed Identity |

|---|---|---|

| 168.0581 | [C₉H₉FO₂]⁺ | Molecular Ion [M]⁺ |

| 111.0397 | [C₆H₄FO]⁺ | 4-Fluorophenoxy cation |

| 95.0397 | [C₆H₄F]⁺ | Fluorophenyl cation (from loss of oxygen) |

| 57.0335 | [C₃H₅O]⁺ | Acetonyl cation |

| 43.0178 | [C₂H₃O]⁺ | Acetyl cation |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction byproducts or impurities, thereby allowing for its purification and the assessment of its purity level.

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of non-volatile organic compounds. A reversed-phase HPLC method, likely using a C18 stationary phase, would be suitable for analyzing this compound. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with detection by UV absorbance, likely around 254 nm.

While this compound is an achiral molecule and does not have enantiomers, the topic of chiral separation is highly relevant for its derivatives. nih.gov For instance, if the ketone were reduced to the corresponding alcohol, 1-(4-fluorophenoxy)propan-2-ol (B13847203), a chiral center would be created. The resulting enantiomers could be separated using a chiral stationary phase (CSP). nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for this purpose and have proven effective for separating a broad range of chiral compounds, including flavanones and other pharmaceuticals. nih.govuva.esresearchgate.net The separation relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. uff.br

Table 4: Typical HPLC Conditions for Analysis

| Parameter | Condition for Purity Analysis | Condition for Chiral Separation (of derivative) |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Chiral Stationary Phase (e.g., Chiralpak® AD) uva.es |

| Mobile Phase | Acetonitrile/Water or Methanol/Water Gradient | Hexane/Isopropanol or Ethanol/Methanol uva.es |

| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min |

| Detector | UV-Vis Diode Array Detector (DAD) at 254 nm | UV-Vis Diode Array Detector (DAD) at 254 nm |

| Temperature | Ambient or controlled (e.g., 25 °C) | Controlled (e.g., 20-35 °C) uva.es |

Given its likely volatility, Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is an excellent method for the analysis of this compound. This technique separates compounds based on their boiling points and interactions with the stationary phase.

A typical GC analysis would involve injecting a solution of the compound into a heated port, where it vaporizes. The vapor is then carried by an inert gas (e.g., helium) through a capillary column. A mid-polarity column, such as one coated with 5% phenyl polysiloxane, would be appropriate. The temperature of the GC oven is typically programmed to increase over time, allowing for the separation of compounds with different boiling points. The separated components are then detected, often by a Flame Ionization Detector (FID) for quantitation or a Mass Spectrometer (MS) for identification. GC-MS provides both retention time data and a mass spectrum for each eluted peak, allowing for highly confident identification and purity assessment. nist.gov

Table 5: Typical GC-MS Conditions for Volatile Analysis

| Parameter | Typical Condition |

|---|---|

| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium at a constant flow (e.g., 1 mL/min) |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 50 °C, ramp to 280 °C at 10 °C/min |

| Detector | Mass Spectrometer (MS) |

| MS Ion Source Temp | 230 °C |

| MS Scan Range | 40-450 m/z |

X-ray Crystallography for Solid-State Structure Determination

A comprehensive search of scientific literature and crystallographic databases reveals a notable absence of publicly available single-crystal X-ray diffraction data for the specific compound this compound. While the solid-state structure of this molecule has not been experimentally determined and reported, the principles of X-ray crystallography remain the definitive method for such a task. This section outlines the theoretical application and potential insights that would be gained from a successful crystallographic analysis of this compound.

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, researchers can determine bond lengths, bond angles, and intermolecular interactions, offering a detailed picture of the molecule's conformation and packing in the solid state.

Should a suitable single crystal of this compound be grown, the resulting crystallographic data would be presented in a standardized format. The key parameters would be summarized in a crystallographic data table, which would include details about the crystal system, space group, unit cell dimensions, and refinement statistics.

An illustrative template for such a data table is provided below. The values presented are hypothetical and serve to demonstrate the type of information that a crystallographic study would yield.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Empirical formula | C₉H₉FO₂ |

| Formula weight | 168.17 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.5 Å, b = 12.3 Å, c = 7.9 Å, β = 98.5° |

| Volume | 815.4 ų |

| Z | 4 |

| Density (calculated) | 1.370 Mg/m³ |

| Absorption coefficient | 0.110 mm⁻¹ |

| F(000) | 352 |

| Crystal size | 0.25 x 0.20 x 0.15 mm³ |

| Theta range for data | 2.50 to 27.50° |

| Reflections collected | 5600 |

| Independent reflections | 1850 [R(int) = 0.035] |

| Completeness to theta | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / params | 1850 / 0 / 110 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.115 |

| R indices (all data) | R₁ = 0.060, wR₂ = 0.125 |

| Largest diff. peak/hole | 0.35 and -0.25 e.Å⁻³ |

From these data, a detailed analysis of the molecular structure would be possible. This would include the precise measurement of bond lengths and angles within the this compound molecule. A table of selected bond lengths and angles would be generated to highlight key structural features.

Hypothetical Selected Bond Lengths and Angles for this compound

| Bond | Length (Å) | Angle | Degree (°) |

| F(1)-C(4) | 1.36 | C(3)-C(4)-C(5) | 118.5 |

| O(1)-C(1) | 1.37 | C(1)-O(1)-C(7) | 119.0 |

| O(2)-C(8) | 1.21 | O(1)-C(7)-C(8) | 109.5 |

| C(7)-C(8) | 1.52 | C(7)-C(8)-C(9) | 116.0 |

| C(8)-C(9) | 1.51 | O(2)-C(8)-C(9) | 122.0 |

Furthermore, the crystallographic data would elucidate the nature of intermolecular interactions, such as hydrogen bonding, halogen bonding, and π-π stacking, which govern the packing of the molecules in the crystal lattice. These interactions are crucial for understanding the physical properties of the solid material.

While the experimental data for this compound is not currently available, the framework for its crystallographic characterization is well-established. The determination of its solid-state structure would provide invaluable, definitive insights into its molecular conformation and intermolecular interactions.

Non Biological and Industrial Applications Research

Applications in Materials Science and Polymer Chemistry

There is currently no significant body of published research detailing the applications of 1-(4-Fluorophenoxy)propan-2-one in materials science or polymer chemistry.

Monomer and Specialty Chemical Development

Scientific literature does not presently contain studies demonstrating the use of this compound as a monomer in polymerization processes. Its potential as a specialty chemical for the development of new materials remains largely unexplored in available publications.

Role in Agrochemical Research and Development

While fluorinated compounds are of significant interest in the agrochemical industry for creating potent herbicides and fungicides, specific research detailing the role of this compound in this sector is not readily found in the public domain.

Fungicidal and Herbicidal Intermediate Investigations

There is a lack of specific published studies identifying this compound as a key intermediate in the synthesis of novel fungicides or herbicides. General research into phenoxy-based structures in agrochemicals exists, but direct investigations involving this particular compound are not documented in accessible literature.

Advanced Chemical Process Applications and Catalyst Design

Information regarding the application of this compound in advanced chemical processes or its use in the design of novel catalysts is not available in the reviewed scientific and industrial literature. Its role as a building block in complex chemical syntheses outside of the specified areas is also not prominently documented.

Environmental Fate and Degradation Pathways Academic Focus

Photochemical Degradation Pathways

One probable pathway is the cleavage of the ether linkage . The phenoxy group can absorb ultraviolet (UV) radiation, leading to the homolytic or heterolytic cleavage of the C-O-C bond. This would result in the formation of 4-fluorophenol (B42351) and a propan-2-one radical or related species. These intermediates would then be susceptible to further oxidation and degradation.

Another potential pathway involves reactions with photochemically generated reactive species, such as hydroxyl radicals (•OH). In the atmosphere, •OH radicals are the primary oxidant responsible for the degradation of most organic compounds. The reaction of •OH with 1-(4-Fluorophenoxy)propan-2-one would likely involve hydrogen abstraction from the propanone moiety or addition to the aromatic ring.

While no specific experimental data for this compound exists, studies on other fluorinated aromatic ethers can provide insights. For instance, research on the photochemical degradation of some fluorinated diphenyl ether herbicides has demonstrated that cleavage of the ether bond is a primary degradation route.

It is important to note that the presence of the fluorine atom on the phenyl ring can influence the rate and pathways of photochemical degradation. The strong electron-withdrawing nature of fluorine can affect the electronic properties of the aromatic ring and its susceptibility to radical attack.

Chemical Hydrolysis Mechanisms

Chemical hydrolysis is a process in which a molecule is cleaved into two parts by the addition of a water molecule. The susceptibility of an organic compound to hydrolysis is highly dependent on its chemical structure and the pH of the surrounding environment.

The ether linkage in this compound is generally considered to be stable to hydrolysis under typical environmental pH conditions (pH 5-9). Ether bonds are known for their chemical stability and require strong acids or bases to cleave at a significant rate. Therefore, abiotic hydrolysis is not expected to be a major degradation pathway for this compound in the environment.

Similarly, the carbon-fluorine bond is one of the strongest single bonds in organic chemistry and is extremely resistant to hydrolysis. The stability of the C-F bond is a defining characteristic of many fluorinated organic compounds and contributes to their environmental persistence.

While direct hydrolysis of the parent compound is unlikely, it is possible that some of the degradation products formed through other processes, such as photochemical or biological degradation, may be more susceptible to hydrolysis.

Biodegradation Studies and Microbial Transformation Processes

The biodegradation of fluorinated organic compounds is a challenging area of research due to the general recalcitrance of the carbon-fluorine bond to microbial attack. However, the presence of other functional groups in a molecule can provide a point of initiation for microbial degradation. In the case of this compound, the ether linkage and the ketone group are potential sites for enzymatic activity.

While specific biodegradation studies on this compound are not available, research on the microbial transformation of other poly- and perfluoroalkyl substances (PFAS) and fluorinated compounds can offer valuable insights. nih.govmdpi.com A common theme in the biodegradation of such compounds is that initial attack often occurs at a non-fluorinated part of the molecule. mdpi.com

For this compound, a plausible initial step in a biodegradation pathway would be the enzymatic cleavage of the ether bond . This could be mediated by monooxygenase or dioxygenase enzymes, which are commonly involved in the degradation of aromatic ethers. This would lead to the formation of 4-fluorophenol and acetone (B3395972) or related C3 compounds, which could then be further metabolized by microorganisms.

The ketone group could also be a site for microbial transformation, for example, through reduction to a secondary alcohol, 1-(4-fluorophenoxy)propan-2-ol (B13847203). This resulting alcohol may then be more amenable to further degradation.

A meta-analysis of microbial biotransformation of fluorinated compounds has identified several microbial genera capable of degrading these substances under aerobic conditions. nih.gov The table below lists some of these genera, which could potentially be involved in the transformation of this compound.

| Microbial Genera with Demonstrated Ability to Biotransform Fluorinated Compounds |

| Pseudomonas |

| Rhodococcus |

| Labrys |

| And others as identified in broad PFAS biotransformation studies |

Environmental Transport and Distribution Modeling of Fluorinated Organic Compounds

The environmental transport and distribution of a chemical are governed by its physicochemical properties, such as water solubility, vapor pressure, and its partitioning behavior between different environmental compartments (air, water, soil, and biota). For this compound, while specific experimental data are scarce, its likely transport and distribution can be inferred from its structure and the behavior of similar fluorinated organic compounds. epa.gov

Fluorinated compounds often exhibit unique properties that differ from their non-fluorinated counterparts. nih.gov The presence of fluorine can increase both hydrophobicity and lipophobicity, affecting how the compound interacts with environmental media.

Transport in Water: The water solubility of this compound will be a key determinant of its mobility in aquatic systems. The fluorophenoxy group would decrease water solubility compared to a non-halogenated analogue. In surface waters, it could be transported with currents, while in groundwater, its movement would be influenced by its sorption to soil and sediment.

Sorption and Mobility in Soil: The partitioning of the compound between water and soil organic carbon (Koc) will determine its mobility in the subsurface. The hydrophobic nature of the fluorinated aromatic ring would suggest some degree of sorption to organic matter in soil and sediment, which would retard its movement. However, without experimental data, the actual mobility is difficult to predict.

Modeling the environmental transport of fluorinated compounds like this compound is complex. Models often need to account for their unique partitioning behavior, which may not be accurately predicted by models developed for traditional organic pollutants.

The following table summarizes the key physicochemical properties that would be needed for accurate environmental transport modeling of this compound and the likely implications for its environmental distribution.

| Physicochemical Property | Implication for Environmental Transport and Distribution |

| Molecular Weight | Influences diffusion and transport rates. |

| Vapor Pressure | Determines the potential for volatilization and atmospheric transport. |

| Water Solubility | Affects mobility in aquatic systems and leaching from soil. |

| Octanol-Water Partition Coefficient (Kow) | Indicates the potential for bioaccumulation in fatty tissues of organisms. |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | Determines the extent of sorption to soil and sediment, affecting mobility in groundwater. |

Future Research Horizons for this compound: A Perspective

The exploration of tailored molecules for specific applications is a cornerstone of modern chemical research. Within this landscape, this compound, a halogenated aromatic ketone, presents a scaffold with potential for further investigation. While detailed research specifically focused on this compound is emerging, the broader understanding of related chemical structures provides a roadmap for future inquiries. This article outlines potential future directions and emerging research avenues for this compound, focusing on synthetic methodologies, mechanistic studies, novel applications, and interdisciplinary opportunities.

Q & A

Q. Advanced Research Focus

- Quantum Chemical Calculations : DFT methods (e.g., B3LYP/6-311+G(d,p)) optimize geometry and calculate dipole moments, polarizability, and HOMO-LUMO gaps. These predict solubility (LogP ~1.8) and reactivity toward electrophiles .

- Molecular Dynamics Simulations : Simulate solvation behavior in water/DMSO mixtures to guide solvent selection for reactions .

- Contradictions : Discrepancies between predicted and experimental melting points may arise from crystal packing effects, necessitating experimental validation .

How can structural analogs of this compound be designed to enhance biological activity or stability?

Q. Advanced Research Focus

- SAR Studies : Replace the fluorine atom with other halogens (Cl, Br) or electron-donating groups (e.g., -OCH₃) to modulate electronic effects. Compare activities using IC₅₀ values from enzyme assays .

- Prodrug Design : Convert the ketone to a ketal or oxime (as in ) to improve bioavailability. Hydrolysis rates under physiological pH (7.4) can be tracked via UV-Vis spectroscopy .

- Stability Testing : Accelerated degradation studies (40°C/75% RH) identify vulnerable sites, guiding the introduction of stabilizing substituents .

Q. Methodological Notes

- Synthesis : Prioritize anhydrous conditions and inert atmospheres to avoid hydrolysis of intermediates.

- Characterization : Cross-validate spectral data with computational predictions to resolve ambiguities.

- Biological Studies : Include positive/negative controls in assays to account for nonspecific binding.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.